molecular formula C9H18N2 B15201268 1,3-Diisopropyl-2,3-dihydro-1H-imidazole

1,3-Diisopropyl-2,3-dihydro-1H-imidazole

Cat. No.: B15201268
M. Wt: 154.25 g/mol
InChI Key: HHSNIRLXHJNXAK-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-2,3-dihydro-1H-imidazole (CAS: 179863-09-3) is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of 154.257 g/mol . Its structure consists of a partially saturated imidazole ring substituted with isopropyl groups at the 1- and 3-positions. The dihydroimidazole core confers rigidity, while the isopropyl groups introduce steric bulk, influencing reactivity and applications in catalysis and medicinal chemistry. Key physicochemical properties include a ChemSpider ID of 4143073 and stability under inert conditions .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1,3-di(propan-2-yl)-2H-imidazole

InChI

InChI=1S/C9H18N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,7H2,1-4H3

InChI Key

HHSNIRLXHJNXAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropyl-2,3-dihydro-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of 1,3-Diisopropyl-2,3-dihydro-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

1,3-Diisopropyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Dihydroimidazole Derivatives

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Findings
1,3-Diisopropyl-2,3-dihydro-1H-imidazole 1,3-isopropyl 154.257 Moderate steric bulk, rigid core Ligand in transition-metal catalysis
1,3-Bis(2,6-diisopropylphenyl)-2,3-dihydro-1H-imidazole (IPr) 1,3-(2,6-diisopropylphenyl) 422.65 High steric hindrance, electron-rich Widely used in cross-coupling reactions (e.g., Ni-catalyzed C–H activation)
1,3-Dimesityl-2,3-dihydro-1H-imidazole (IMes) 1,3-mesityl 380.52 Bulky, electron-donating Stabilizes low-coordinate metal centers in catalysis
1-Methyl-3-propyl-2,3-dihydro-1H-imidazole-2-thione 1-methyl, 3-propyl, 2-thione 156.27 Thione group enhances nucleophilicity Potential in agrochemicals or as a synthon for sulfur-containing heterocycles
1,3-Bis(3-chlorophenyl)-4-fluoro-5-phenyl-2-(trifluoromethyl)-2,3-dihydro-1H-imidazole 3-Cl, 4-F, 5-Ph, 2-CF₃ 453.81 Electronegative substituents (Cl, F, CF₃) High predicted inhibitory activity against HDAC4 (docking score: -10.097 kcal/mol)
(E)-1,3-Dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole Triazene-nitrophenyl 299.30 Extended conjugation, planar structure Exhibits solid-state stacking via weak C–H···O interactions; potential anticancer agent
1,3-Bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole (PhenofluorTM) 2,6-diisopropylphenyl, 2,2-difluoro 458.56 Fluorine enhances stability and electrophilicity Converts phenols to aryl fluorides in synthetic chemistry

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-diisopropyl-2,3-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed click chemistry. A typical protocol involves dissolving imidazolium salts (3.4 mmol) in DMF with sodium ascorbate (1.18 mmol) and copper(II) sulfate pentahydrate (1.16 mmol) under stirring at 50°C. Sodium azide (1.7 mmol) is added, and the reaction is monitored by TLC (methanol:dichloromethane, 1:9). Post-reaction, the mixture is purified via vacuum evaporation, dissolved in dichloromethane, and washed with water. Yield optimization requires careful control of temperature and stoichiometric ratios .

Q. How can spectroscopic and crystallographic techniques characterize the structural features of 1,3-diisopropyl-2,3-dihydro-1H-imidazole derivatives?

  • Methodological Answer : X-ray crystallography reveals monoclinic (C2/c) symmetry for derivatives, with planar molecular arrangements stabilized by conjugation. Key techniques include:

  • IR spectroscopy : Identifies N–H and C–N stretching vibrations (e.g., 1600–1650 cm⁻¹ for triazene linkages).

  • NMR : ¹H NMR shows resonance for imidazole protons (δ 6.8–7.2 ppm), while ¹³C NMR confirms sp² hybridized carbons.

  • X-ray diffraction : Resolves weak intermolecular interactions (e.g., pseudo-ring interactions between nitro groups and adjacent hydrogens) .

    Structural Parameter Value Technique
    Space groupC2/cX-ray crystallography
    C–C bond length1.38–1.42 ÅX-ray crystallography
    C–C–C bond angle120° (sp² hybridization)X-ray crystallography

Advanced Research Questions

Q. What role does 1,3-diisopropyl-2,3-dihydro-1H-imidazole play in transition-metal catalysis, particularly in nitroarene reduction?

  • Methodological Answer : Abnormal N-heterocyclic carbene (aNHC) ligands derived from this compound form stable Ni complexes (e.g., NiCl₂(aNHC)₂) for nitroarene reduction. In a representative protocol, the Ni catalyst (5 mol%) reduces nitroarenes using silanes (e.g., PhSiH₃) under mild conditions (25–50°C, 12–24 hrs). Mechanistic studies suggest a Ni⁰/Ni²+ redox cycle, with the aNHC ligand enhancing electron density at the metal center .
Catalyst Substrate Yield Conditions
NiCl₂(aNHC)₂Nitrobenzene92%50°C, 24 h, PhSiH₃
Half-sandwich Ni–NHC complex4-Nitrotoluene85%25°C, 12 h, Et₃SiH

Q. How do supramolecular interactions in crystalline derivatives influence material properties?

  • Methodological Answer : Weak non-covalent interactions (e.g., C–H···O, π-stacking) govern molecular packing. For example, nitro-oxygen atoms form pseudo-ring interactions with adjacent hydrogens (2.8–3.0 Å), stabilizing layered structures. These interactions are probed via Hirshfeld surface analysis and DFT calculations, revealing contributions from van der Waals forces (60–70%) and hydrogen bonding (20–30%) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for imidazole derivatives?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism in solution vs. static solid-state structures). To address this:

  • Use variable-temperature NMR to detect tautomeric equilibria.
  • Compare solid-state (X-ray) and solution (UV/Vis, ECD) spectra to identify conformational flexibility.
  • Employ computational methods (DFT, MD simulations) to model solvent effects .

Emerging Applications

Q. Can 1,3-diisopropyl-2,3-dihydro-1H-imidazole derivatives act as α-glucosidase inhibitors?

  • Methodological Answer : Derivatives like 4,5-di(4-formylphenoxy)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-imidazole show inhibitory activity (IC₅₀ = 12.5 μM). Bioassays involve:

Enzyme kinetics: Measure inhibition via p-nitrophenyl-α-D-glucopyranoside hydrolysis.

Docking studies: Use AutoDock Vina to predict binding modes with α-glucosidase active sites (e.g., hydrophobic interactions with Trp481) .

Data Gaps and Future Directions

  • Synthetic Challenges : Scalability of copper-catalyzed routes needs optimization for gram-scale synthesis.
  • Structural Databases : No CSD entries exist for 1-(2,6-diisopropylphenyl)-1H-imidazole, highlighting a need for crystallographic submissions .
  • Biological Screening : Limited data on cytotoxicity and pharmacokinetics warrant further in vivo studies.

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